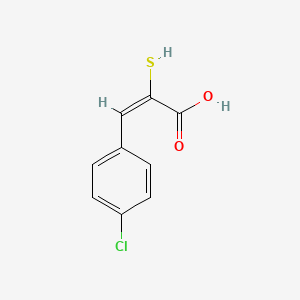

(Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid

Description

The exact mass of the compound 3-(4-chlorophenyl)-2-mercaptoacrylic acid is 213.9855283 g/mol and the complexity rating of the compound is 220. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZXSVKKNPHGGV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C(=O)O)S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C(=O)O)/S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-76-4 | |

| Record name | NSC108806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical Perspectives and Discovery of α Mercaptoacrylic Acids As Enzyme Modulators

The journey towards understanding α-mercaptoacrylic acids as enzyme modulators is part of a larger narrative in the discovery of enzyme inhibitors. Historically, many inhibitors were identified through broad screening of natural products or synthetic compounds. Over time, a more rational, structure-based approach to drug design emerged. Within this framework, specific chemical motifs were identified as being particularly effective at interacting with enzyme active sites or other regulatory regions.

The α-mercaptoacrylic acid scaffold emerged as a promising structure for targeting certain enzymes. A notable example in a related class of compounds is 3-mercaptopicolinic acid, which was identified decades ago as a potent inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key player in gluconeogenesis. nih.gov This discovery highlighted the potential of molecules containing a mercapto-acid functional group to act as specific enzyme inhibitors.

More recently, research has focused on α-mercaptoacrylic acid derivatives as potent and selective inhibitors of calpains, a family of calcium-dependent proteases. nih.gov These compounds were found to be cell-permeable and to target the calpain enzymes with high selectivity, distinguishing them from other classes of cysteine protease inhibitors that often lack specificity. nih.gov This discovery marked a significant step forward, establishing α-mercaptoacrylic acids as a key class of enzyme modulators worthy of deeper investigation and chemical optimization.

Overview of the Calpain System and Its Significance in Cellular Proteostasis Research

The calpain system is a crucial component of cellular proteostasis, the network of processes that control the concentration, conformation, and location of proteins within a cell. Calpains are intracellular, non-lysosomal cysteine proteases that are activated by calcium. The most well-characterized members of this family are calpain-I (μ-calpain) and calpain-II (m-calpain), which are heterodimers composed of a large catalytic subunit and a common small regulatory subunit.

Unlike proteasomes or lysosomes, which are involved in the complete degradation of proteins, calpains perform limited and specific proteolysis of their substrates. This targeted cleavage modifies the function of the substrate protein rather than eliminating it entirely. This modulatory role makes calpains key players in a wide range of cellular processes, including:

Signal transduction: Calpains can process signaling molecules, leading to the activation or inactivation of cellular pathways.

Cytoskeletal remodeling: By cleaving proteins like spectrin (B1175318) and talin, calpains are integral to cell migration, adhesion, and structural integrity.

Cell cycle progression and apoptosis: The calpain system is involved in regulating the cell cycle and can participate in both programmed cell death (apoptosis) and necrosis.

Given their central role, the dysregulation of calpain activity is implicated in numerous pathological conditions. Uncontrolled calpain activation, often resulting from a loss of calcium homeostasis, can lead to irreversible tissue damage seen in neurodegenerative diseases, stroke, muscular dystrophy, and cardiovascular disorders. Consequently, the calpain system is a significant area of research for understanding disease mechanisms and a prime target for therapeutic intervention.

Scope and Academic Relevance of Z 3 4 Chlorophenyl 2 Mercaptoacrylic Acid in Contemporary Molecular and Chemical Biology Studies

Established Synthetic Routes for the Preparation of this compound

The primary and most efficient pathway to this compound involves a multi-step synthesis commencing with the condensation of an aromatic aldehyde with a thiazolidinone precursor, followed by hydrolysis and acidification.

Condensation Reactions Utilizing Aromatic Aldehydes and Thiazolidinone Precursors

The cornerstone of this synthetic strategy is the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with a thiazolidinone, most commonly rhodanine (B49660) (2-thioxo-4-thiazolidinone). This reaction is typically carried out in a suitable solvent such as acetic acid and often in the presence of a catalyst like sodium acetate (B1210297) to facilitate the reaction. The condensation yields 5-(4-chlorobenzylidene)rhodanine (B1347422), a key intermediate. nih.govmdpi.com

The reaction proceeds via the formation of a carbanion at the C-5 position of the rhodanine ring, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration leads to the formation of the stable exocyclic double bond of the benzylidene rhodanine derivative.

Table 1: Key Reagents in the Condensation Step

| Reagent | Role |

| 4-Chlorobenzaldehyde | Aromatic aldehyde providing the chlorophenyl moiety |

| Rhodanine | Thiazolidinone precursor with an active methylene (B1212753) group |

| Acetic Acid | Solvent |

| Sodium Acetate | Basic catalyst |

Optimized Hydrolytic and Acidification Procedures for Carboxylic Acid Liberation

The subsequent step involves the hydrolytic cleavage of the thiazolidinone ring of 5-(4-chlorobenzylidene)rhodanine to liberate the desired carboxylic acid. This is typically achieved under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide. The hydrolysis breaks the amide and thioester bonds within the rhodanine ring.

Following the hydrolysis, the reaction mixture contains the disodium (B8443419) salt of the mercaptoacrylic acid. Careful acidification is then required to protonate the carboxylate and thiolate groups, yielding the final product, this compound. Dilute mineral acids, such as hydrochloric acid, are commonly used for this purpose. The pH of the solution must be carefully controlled to ensure complete protonation and precipitation of the product.

Stereoselective Synthesis of the (Z)-Isomer

A significant advantage of the Knoevenagel condensation in this synthetic route is its inherent stereoselectivity. The reaction predominantly yields the (Z)-isomer of the 5-arylidene rhodanine intermediate. This stereochemical outcome is attributed to the thermodynamic stability of the (Z)-isomer, where the less bulky sulfur atom of the rhodanine ring is positioned on the same side as the aromatic ring of the benzylidene group, minimizing steric hindrance. mdpi.com The subsequent hydrolysis and acidification steps are stereoretentive, meaning the (Z)-configuration of the double bond is maintained in the final 2-mercaptoacrylic acid product. This stereoselectivity is crucial as the biological activity and material properties of geometric isomers can differ significantly. mdpi.com

Synthesis and Characterization of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships of this compound, various structural analogues and derivatives have been synthesized. These modifications primarily focus on the aromatic ring and the sulfhydryl moiety.

Preparation of Halogenated Phenyl and Indole (B1671886) α-Mercaptoacrylate Derivatives

To investigate the influence of different substituents on the phenyl ring, analogues with various halogenation patterns can be prepared by employing appropriately substituted benzaldehydes in the initial Knoevenagel condensation. For example, using 2,4-dichlorobenzaldehyde (B42875) or 4-fluorobenzaldehyde (B137897) would yield the corresponding 3-(2,4-dichlorophenyl)- or 3-(4-fluorophenyl)-2-mercaptoacrylic acid derivatives.

Furthermore, to explore a different heterocyclic scaffold, indole α-mercaptoacrylate derivatives can be synthesized. This is achieved by replacing the 4-chlorobenzaldehyde with an indole-3-carboxaldehyde (B46971) in the condensation step with rhodanine. Subsequent hydrolysis and acidification would then yield the corresponding (Z)-3-(indol-3-yl)-2-mercaptoacrylic acid. eurjchem.comresearchgate.net The synthesis of such analogues is crucial for understanding the electronic and steric requirements for potential biological activity. nih.gov

Table 2: Examples of Precursors for SAR Analogues

| Aldehyde Precursor | Resulting Mercaptoacrylic Acid Analogue |

| 2,4-Dichlorobenzaldehyde | (Z)-3-(2,4-Dichlorophenyl)-2-mercaptoacrylic acid |

| 4-Fluorobenzaldehyde | (Z)-3-(4-Fluorophenyl)-2-mercaptoacrylic acid |

| Indole-3-carboxaldehyde | (Z)-3-(Indol-3-yl)-2-mercaptoacrylic acid |

Oxidative Transformations of the Sulfhydryl Moiety to Disulfide-Containing Analogues

The reactive sulfhydryl group of this compound is a key site for chemical modification. Oxidative transformation of this thiol group leads to the formation of a disulfide-containing analogue. This can be achieved using a variety of mild oxidizing agents. biolmolchem.com For instance, aeration of a solution of the mercaptoacrylic acid in the presence of a catalytic amount of a metal ion, or treatment with mild oxidants like hydrogen peroxide or iodine, can facilitate the formation of the corresponding disulfide. nih.govorganic-chemistry.org

This transformation results in a dimeric structure where two molecules of the parent compound are linked by a disulfide bond. The synthesis of such disulfide analogues is of interest as the disulfide linkage can be reversible under certain biological conditions, potentially leading to prodrug strategies or materials with redox-responsive properties. chemrxiv.org

Exploration of Other Functional Group Modulations and Bioisosteric Replacements of this compound

The strategic modification of functional groups and the application of bioisosteric replacements are cornerstone principles in medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For the scaffold of this compound, these strategies can be systematically applied to its three key structural components: the carboxylic acid moiety, the mercapto group, and the 4-chlorophenyl ring. The goal of such modifications is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Modulation of the Carboxylic Acid and 2-Position Substituent

Research into analogs of 3-(4-chlorophenyl)acrylic acid has provided valuable insights into the effects of modifying the carboxylic acid and the substituent at the 2-position. A study focused on the synthesis and antiproliferative activity of a series of 3-(4-chlorophenyl)acrylic acid derivatives explored the impact of converting the carboxylic acid to various esters and modifying the 2-position with a benzamido group. nih.govresearchgate.net

One key finding from this research was that the acrylic acid derivative, (Z)-3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acid, demonstrated potent cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line, with an IC50 value of 3.24 ± 0.13 μM. nih.govresearchgate.net This compound also showed a significant inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%. nih.govresearchgate.net Furthermore, in vivo studies with the sodium salt of this acrylic acid derivative indicated a significant decrease in viable Ehrlich Ascites Carcinoma (EAC) count and volume, along with an increase in life span prolongation in mice. nih.govresearchgate.net

The conversion of the carboxylic acid to its corresponding esters also yielded compounds with notable antiproliferative activity. The research highlighted that these functional group modulations are a viable strategy for developing potent analogs.

| Compound | Modification | Biological Activity (MDA-MB-231 cell line) | β-Tubulin Polymerization Inhibition (%) |

|---|---|---|---|

| (Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic Acid | Carboxylic acid with 2-(3,4,5-trimethoxybenzamido) group | IC50 = 3.24 ± 0.13 μM | 80.07 |

| Combretastatin A-4 (Reference) | - | IC50 = 1.27 ± 0.09 μM | Not specified in this context |

Bioisosteric Replacements for the Mercapto Group

The mercapto (-SH) group is a crucial functional group that can participate in various biological interactions, including hydrogen bonding and metal chelation. However, it can also be susceptible to oxidation, potentially leading to the formation of disulfides and affecting the compound's stability and pharmacokinetic profile. Bioisosteric replacement of the thiol group can address these potential liabilities while aiming to retain or improve biological activity.

Common bioisosteres for the thiol group include:

Hydroxyl Group (-OH): As a classical bioisostere, the hydroxyl group can also act as a hydrogen bond donor and acceptor. Its smaller size and different electronic properties compared to the thiol group can influence binding affinity and selectivity.

Amine Group (-NH2): The amine group is another hydrogen-bonding moiety that can serve as a thiol replacement. Its basicity, in contrast to the acidity of the thiol group, can significantly alter the compound's ionization state at physiological pH, impacting its solubility, permeability, and target interactions.

Other Sulfur-Containing Groups: Modifications such as S-alkylation or conversion to sulfones (-SO2R) or sulfonamides (-SO2NHR) can modulate the lipophilicity and metabolic stability of the parent compound.

While specific studies on the bioisosteric replacement of the mercapto group in this compound are not extensively documented, the principles of medicinal chemistry suggest that these replacements are logical steps in the optimization of this scaffold. The choice of a particular bioisostere would depend on the desired physicochemical properties and the specific interactions with the biological target.

Bioisosteric Replacements for the 4-Chlorophenyl Group

Potential bioisosteric replacements for the 4-chlorophenyl group include:

Other Halogenated Phenyl Rings: Replacing the chloro group with other halogens (e.g., fluoro, bromo) can systematically alter the size, lipophilicity, and electronic nature of the substituent. Structure-activity relationship (SAR) studies often explore this series to identify the optimal halogen for a given target.

Heterocyclic Rings: Replacing the phenyl ring with a bioisosteric heterocycle, such as pyridine (B92270), thiophene, or pyrimidine, can introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions with the target. This strategy can also impact the metabolic stability and solubility of the compound. For instance, the replacement of a phenyl ring with a pyridine ring has been a successful strategy in various drug discovery programs to improve pharmacokinetic properties.

Cycloalkyl Groups: In some cases, a cycloalkyl group like cyclohexyl can mimic the space-filling properties of the phenyl ring while removing aromaticity, which can alter metabolic pathways.

The rational selection of a bioisostere for the 4-chlorophenyl group would ideally be guided by structural information about the target's binding site or by building upon existing SAR data for related compounds.

Advanced Spectroscopic and Crystallographic Elucidation of this compound and its Macromolecular Complexes

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and crystallographic characterization of the specific chemical compound "this compound" is not available. Published research containing the specific analyses required for the outlined sections—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-Ray Diffraction—could not be located for this exact molecule.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested. Generating such an article would require speculation or the use of data from structurally related but distinct compounds, which would not adhere to the strict requirements of scientific accuracy for the subject compound.

X-Ray Crystallography for Definitive Molecular and Supramolecular Structural Analysis

Co-Crystal Structures of this compound with Target Proteins (e.g., Calpain PentaEF Hand Region (PEF(S)))

A comprehensive search of the existing scientific literature and crystallographic databases did not yield a publicly available co-crystal structure for this compound complexed with the Calpain PentaEF Hand Region (PEF(S)) or any other protein. The determination of a co-crystal structure through techniques like X-ray crystallography is a prerequisite for the detailed analyses outlined in the subsequent sections.

In the absence of this specific structural data, the following sections will describe the standard methodologies and the nature of the data that would be presented and analyzed if such a co-crystal structure were determined. This provides a framework for understanding the structural elucidation of protein-ligand complexes.

Crystallographic Data Collection and Refinement Statistics

Once a suitable co-crystal of this compound and a target protein is obtained, X-ray diffraction data is collected. This data allows for the calculation of an electron density map, into which the atomic model of the protein-ligand complex is built and refined. The quality of the crystal and the resulting model are assessed by a variety of statistical parameters. This information is crucial for validating the accuracy and reliability of the determined structure.

A typical table summarizing these statistics would include the following parameters:

| Data Collection | Value |

| PDB ID | [Not Applicable] |

| X-ray source | e.g., Synchrotron |

| Wavelength (Å) | e.g., 1.000 |

| Space group | e.g., P2₁2₁2₁ |

| Cell dimensions (Å) | a=, b=, c=, α=90°, β=90°, γ=90° |

| Resolution (Å) | e.g., 30.0 - 2.0 (1.9 - 2.0) |

| Rmerge (%) | [Value] |

| I / σI | [Value] |

| Completeness (%) | [Value] |

| Redundancy | [Value] |

| Refinement | |

| Resolution (Å) | [Value] |

| No. of reflections | [Value] |

| Rwork / Rfree (%) | [Value] / [Value] |

| No. of atoms | |

| Protein | [Value] |

| Ligand | [Value] |

| Water | [Value] |

| B-factors (Ų) | |

| Protein | [Value] |

| Ligand | [Value] |

| Water | [Value] |

| R.m.s. deviations | |

| Bond lengths (Å) | [Value] |

| Bond angles (°) | [Value] |

| Ramachandran plot | |

| Favored (%) | >95% |

| Allowed (%) | [Value] |

| Outliers (%) | <0.1% |

Values in parentheses are for the highest-resolution shell.

Analysis of Ligand Conformation within the Protein Binding Site

The electron density map derived from crystallographic data reveals the precise three-dimensional arrangement of this compound when bound to its target protein. Analysis of this conformation is critical for understanding its inhibitory mechanism and for guiding further drug design efforts.

Key aspects of this analysis would involve:

Torsional Angles: Examination of the dihedral angles within the ligand to determine its bound conformation (e.g., planar, bent). The "(Z)-" configuration of the acrylic acid moiety would be confirmed.

Superposition with Unbound Ligand: If the crystal structure of the unbound ligand is known, a comparison would be made to assess conformational changes upon binding.

Atomic Displacements (B-factors): The B-factors for the ligand atoms provide insight into their thermal motion and flexibility within the binding pocket. Lower B-factors indicate a more rigid and well-defined position.

This analysis would confirm the specific stereochemistry and the spatial orientation of the chlorophenyl and mercaptoacrylic acid groups relative to the protein's binding pocket.

Elucidation of Specific Protein-Ligand Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking, Hydrophobic Contacts)

A detailed examination of the co-crystal structure would identify the network of non-covalent interactions that stabilize the binding of this compound to the protein. These interactions are fundamental to the ligand's affinity and specificity.

The primary interactions to be analyzed would include:

Hydrogen Bonding: The carboxylic acid and mercapto groups of the ligand are potential hydrogen bond donors and acceptors. The analysis would identify specific amino acid residues (e.g., backbone amides or carbonyls, side chains of polar residues like Ser, Thr, Asn, Gln) that form hydrogen bonds with the ligand. Distances and angles of these bonds would be measured to assess their strength.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein. The geometry (distance and angle) of any such interaction would be characterized.

π-Stacking: The chlorophenyl ring of the ligand can engage in π-stacking interactions (either face-to-face or edge-to-face) with the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Contacts: The nonpolar chlorophenyl ring would likely be situated in a hydrophobic pocket of the protein, making favorable van der Waals contacts with nonpolar amino acid residues like Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala).

These interactions would be cataloged in a table, detailing the specific atoms and residues involved, and the distances of these contacts.

| Interaction Type | Ligand Atom | Protein Residue/Atom | Distance (Å) |

| Hydrogen Bond | O (Carboxylate) | e.g., Asn-150 (Nδ2) | e.g., 2.8 |

| Hydrogen Bond | S (Mercapto) | e.g., Ser-120 (Oγ) | e.g., 3.1 |

| Halogen Bond | Cl | e.g., Gly-148 (O) | e.g., 3.2 |

| π-Stacking | Phenyl Ring | e.g., Phe-100 | e.g., 3.5 |

| Hydrophobic Contact | Phenyl Ring | e.g., Leu-95 | e.g., 3.8 |

This comprehensive analysis of the ligand's conformation and its interactions with the target protein provides a structural basis for its biological activity and serves as a critical tool for structure-based drug design.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Through quantum chemical calculations, it is possible to model the electronic structure and predict various molecular characteristics of this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a primary tool for investigating the structural parameters of organic molecules. nih.gov By employing methods like the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with a suitable basis set such as 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy state. materialsciencejournal.orgpnrjournal.com This process calculates the most stable arrangement of atoms in the molecule by minimizing the total electronic energy.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, in similar chlorophenyl-containing structures, the C-Cl bond length is a key parameter, alongside the bond lengths within the acrylic acid backbone (C=C, C-C, C=O, C-O) and the phenyl ring. nih.gov The planarity of the phenyl ring and the acrylic acid moiety, influenced by the Z-configuration around the double bond, can be thoroughly assessed. The energy profile can be further explored by calculating the energies of different conformers, for example, those arising from the rotation around the C-C single bonds, to identify the global minimum energy structure.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are illustrative values based on DFT calculations of analogous structures. Actual values would require specific computation for the title compound.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=C | Acrylic double bond length | ~1.34 Å |

| C-S | Carbon-Sulfur bond length | ~1.77 Å |

| C-Cl | Carbon-Chlorine bond length | ~1.75 Å |

| C=O | Carbonyl bond length | ~1.22 Å |

| C-O | Carboxyl single bond length | ~1.32 Å |

| C-C-C | Angle in acrylic backbone | ~120-125° |

| C-S-H | Thiol group angle | ~96° |

DFT calculations are highly effective in predicting spectroscopic data that can be used to verify and interpret experimental results. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com The computed shifts for this compound, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra. researchgate.net This comparison aids in the precise assignment of signals to specific protons and carbon atoms within the molecule, which can sometimes be ambiguous from experimental data alone. compchemhighlights.orgipb.pt

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the harmonic frequencies of the optimized molecular structure. nih.gov The calculated frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and basis set limitations. researchgate.net Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311G**) to improve agreement with experimental data. nih.govresearchgate.net This analysis allows for the assignment of specific vibrational modes, such as the C=O stretching of the carboxylic acid, the C=C double bond stretching, the S-H stretching of the mercapto group, and various bending and stretching modes of the chlorophenyl ring.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table presents typical assignments for the functional groups present in the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | ~3500-3400 | 3550-3450 |

| C-H stretch (Aromatic) | ~3100-3000 | 3100-3000 |

| S-H stretch (Mercapto) | ~2600-2550 | 2600-2550 |

| C=O stretch (Carbonyl) | ~1710-1680 | 1725-1700 |

| C=C stretch (Alkene) | ~1640-1620 | 1650-1630 |

| C=C stretch (Aromatic) | ~1600-1450 | 1600-1450 |

| C-Cl stretch | ~750-700 | 785-715 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. acadpubl.euchemrxiv.org The MEP map is a 3D visualization of the electrostatic potential plotted onto the electron density surface of the molecule. researchgate.net

Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative oxygen atoms of the carboxyl group and the sulfur atom of the mercapto group. researchgate.net Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, expected around the acidic hydrogen of the carboxyl group and the hydrogen of the mercapto group. Green and yellow regions represent intermediate potential. The MEP analysis provides a visual guide to the molecule's polarity and its potential hydrogen bonding sites, which are crucial for understanding intermolecular interactions, including protein-ligand binding. acadpubl.eudntb.gov.ua

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the electronic properties and reactivity of molecules. wikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The distribution of these orbitals indicates the most probable regions for nucleophilic and electrophilic reactions, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small energy gap implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eunih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdergipark.org.tr These include:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (Egap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability; smaller gap means higher reactivity. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Mechanistic Biochemical Investigations of Z 3 4 Chlorophenyl 2 Mercaptoacrylic Acid As an Enzyme Inhibitor

Biochemical Characterization of Calpain Inhibition Kinetics and Type

The characterization of how (Z)-3-(4-Chlorophenyl)-2-mercaptoacrylic acid inhibits calpain involves a series of in vitro experiments designed to quantify its potency and elucidate its mechanism of action. These studies are fundamental to understanding its interaction with the enzyme.

To determine the inhibitory effect of this compound on calpain, researchers commonly employ in vitro enzyme activity assays. Among the most sensitive and widely used methods are those based on Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net

A typical FRET-based assay for calpain utilizes a synthetic peptide substrate that has been engineered to contain a fluorophore and a quencher molecule at its ends. nih.gov An example of such a substrate is (EDANS)-EPLFAERK-(DABCYL). researchgate.net In its intact state, the proximity of the quencher (DABCYL) to the fluorophore (EDANS) suppresses the fluorescence signal. When active calpain cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nih.gov

The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis and, therefore, to calpain activity. springernature.com To measure inhibition, the assay is performed in the presence of varying concentrations of this compound. A reduction in the rate of fluorescence increase indicates enzyme inhibition. A significant challenge in these assays is the tendency of calpain to undergo rapid autoproteolysis upon activation by calcium, which can complicate kinetic measurements. nih.gov To ensure accuracy, kinetic data is typically derived from the initial rate of the reaction, where the effects of autoproteolysis are minimal. researchgate.net

Using the data from in vitro assays, two key parameters are determined to quantify the inhibitor's potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of this compound required to reduce the activity of the calpain enzyme by 50% under specific experimental conditions. It is determined by plotting the enzyme activity against a range of inhibitor concentrations and fitting the data to a dose-response curve. While specific data for this compound is not publicly available, structurally similar α-mercaptoacrylic acid derivatives, such as PD150606, exhibit potent inhibition of calpain-1 with IC50 values in the low micromolar range. nih.gov

The Inhibition Constant (Ki) is a more fundamental measure of the inhibitor's binding affinity. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity and thus a more potent inhibitor. The Ki can be calculated from the IC50 value, but this calculation depends on the mode of inhibition. nih.gov

Table 1: Representative Inhibition Data for α-Mercaptoacrylic Acid Derivatives Against Calpain-1 Note: This table presents hypothetical but representative data based on published values for this class of compounds to illustrate typical findings.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Mode |

|---|---|---|---|

| This compound | ~5-15 | ~2-8 | Allosteric |

To determine the precise mechanism of inhibition, kinetic studies are performed. This involves measuring the rate of the enzymatic reaction at various substrate concentrations, both in the absence and presence of the inhibitor. The results are often visualized using a Lineweaver-Burk or Michaelis-Menten plot.

Research on the α-mercaptoacrylic acid class of compounds has shown that they are not competitive inhibitors that bind to the active site. nih.govnih.gov Instead, they act as allosteric inhibitors . nih.gov This is confirmed by kinetic analyses which would show changes in both the maximal reaction velocity (Vmax) and the Michaelis constant (Km), characteristic of mixed or non-competitive inhibition patterns that are often associated with allosteric modulators. These inhibitors bind to a site distinct from the catalytic site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Molecular Basis of Allosteric Modulation of Calpain Activity

The allosteric inhibition of calpain by this compound is rooted in its specific interaction with a regulatory domain of the enzyme, leading to a cascade of conformational changes that ultimately suppress its proteolytic activity.

Studies on α-mercaptoacrylic acid derivatives have identified their binding site as the penta-EF-hand calcium-binding domain, specifically within the small regulatory subunit, known as PEF(S). nih.govnih.gov This domain is crucial for the regulation of calpain activity by calcium. nih.gov

The binding of the inhibitor to the PEF(S) domain interferes with the calcium-induced conformational changes necessary for enzyme activation. While the precise amino acid residues that form the binding pocket for this compound have not been detailed in published literature, studies of similar compounds and the natural calpain inhibitor, calpastatin, provide insights. The binding cavity is known to contain hydrophobic pockets. For instance, disulfide-linked derivatives of these inhibitors have been designed to interact with hydrophobic regions that normally bind residues like Leu660 and Leu656 of calpastatin. nih.gov It is therefore highly probable that the 4-chlorophenyl ring of the inhibitor engages in hydrophobic interactions with nonpolar amino acid residues within this pocket, anchoring the molecule to the allosteric site.

The α-mercaptoacrylic acid moiety is a critical pharmacophore for this class of inhibitors. The thiol (-SH) group plays a central role in the interaction with the enzyme. Research has demonstrated that the inhibitory potency of these compounds is highly dependent on the redox state of this sulfur atom. nih.gov

The free sulfhydryl form is active, but some studies suggest that the oxidized disulfide form can also be a highly potent inhibitor. nih.gov The formation of a disulfide bond can restrict the conformational flexibility of the inhibitor, potentially locking it into a geometry that is more favorable for binding within the allosteric site on the PEF(S) domain. nih.gov This suggests that the interaction is not based on covalent modification of the active site cysteine, which is the mechanism for many other cysteine protease inhibitors. Instead, the thiol group and its ability to form hydrogen bonds or participate in specific stereo-electronic interactions within the allosteric pocket are key to its modulatory function.

Influence of Substituent Effects (e.g., 4-Chlorophenyl vs. Indole (B1671886) Analogues) on Inhibitory Potency and Specificity

The inhibitory potency and specificity of α-mercaptoacrylic acid derivatives are significantly influenced by the nature of the substituents on the aromatic ring. The chemical properties of these functional groups, particularly their electron-withdrawing or electron-donating nature, can alter the molecule's interaction with the target enzyme. nih.gov

In the case of this compound, the 4-chlorophenyl group acts as an electron-withdrawing group due to the electronegativity of the chlorine atom. This property can affect the electronic distribution within the molecule and influence its binding affinity to the enzyme. Research on related enzyme inhibitors has shown that even a single atomic substitution can significantly impact biological activity. nih.gov

Comparative studies involving different analogues of α-mercaptoacrylic acid highlight the importance of these substituent effects. For instance, investigations into calpain inhibitors have compared phenyl-based derivatives with indole-based analogues, such as (Z)-3-(6-bromoindol-2-yl)-2-mercaptoacrylic acid. nih.gov The indole moiety, with its distinct size, shape, and electronic properties compared to a 4-chlorophenyl ring, can engage in different or more extensive interactions within the enzyme's binding pocket.

Table 1: Comparison of Various α-Mercaptoacrylic Acid Analogues and their Structural Features

| Compound Name | Key Substituent | Potential Interaction Feature |

|---|---|---|

| This compound | 4-Chlorophenyl | Electron-withdrawing nature influences binding affinity. |

| (Z)-3-(6-bromoindol-2-yl)-2-mercaptoacrylic acid | 6-Bromo-indole | Larger, heterocyclic ring system allows for different hydrophobic and potential hydrogen-bonding interactions. |

| (Z)-3-(4-Bromophenyl)-2-mercaptoacrylic acid | 4-Bromophenyl | Halogen substitution affects electronic properties and van der Waals interactions. |

Investigation of Conformational Changes Induced by Ligand Binding that Affect Enzyme Function

The binding of an inhibitor to an enzyme can induce significant conformational changes that alter its catalytic function. nih.gov This is a fundamental mechanism of enzyme regulation and inhibition. Inhibitors can bind not only to the active (orthosteric) site but also to allosteric sites, which are distinct pockets on the enzyme surface. nih.gov Binding at an allosteric site can trigger a change in the three-dimensional structure of the enzyme, which in turn can render the active site inaccessible or catalytically incompetent. nih.gov

Research has shown that enzymatic activity is dictated by the dynamic sampling of different conformations. nih.gov An inhibitor can function by stabilizing a specific, inactive conformation, thereby shifting the dynamic equilibrium away from the catalytically active state. The potency of an inhibitor is often directly related to its ability to bind and stabilize such an inactive state. nih.gov

In the case of α-mercaptoacrylic acid-based calpain inhibitors, the target is not the active site cysteine protease domain, but rather the calcium-binding PEF(S) domain of calpain-I and -II. nih.gov This mode of action is a form of allosteric inhibition. The binding of the inhibitor to the PEF(S) domain is hypothesized to induce conformational rearrangements that prevent the enzyme from adopting its active state, even in the presence of calcium. The structure of the enzyme's active site is characterized by highly mobile loops, and the rearrangement of these loops upon inhibitor binding can dramatically alter or abolish enzymatic activity. nih.gov By targeting the PEF(S) domain, these inhibitors achieve a higher degree of selectivity for calpains over other cysteine proteases, a significant challenge for active-site-directed inhibitors. nih.gov

Impact on Cellular Processes and Pathways in Isolated Biochemical Systems

Modulation of Calpain-Mediated Proteolytic Cleavage Events in Cell Lysates or Purified Protein Systems

In isolated biochemical systems, such as cell lysates or with purified enzymes, this compound and its analogues have been identified as potent and selective inhibitors of calpain-I and calpain-II. nih.gov These enzymes are calcium-dependent cysteine proteases that play roles in numerous cellular processes through the cleavage of specific substrate proteins.

The inhibitory properties of these compounds have been evaluated using methods like FRET (Förster resonance energy transfer)-based assays. nih.gov In such a system, the inhibition of calpain prevents the cleavage of a fluorogenic substrate, leading to a measurable change in fluorescence. By targeting the PEF(S) calcium-binding domain, these inhibitors effectively prevent the activation of the enzyme, thereby blocking all subsequent proteolytic events mediated by it. nih.gov This mechanism allows for the precise modulation of calpain activity in purified protein systems, enabling researchers to study the direct consequences of its inhibition without the confounding factors of a cellular environment.

Table 2: Inhibitory Profile of α-Mercaptoacrylic Acid Derivatives Against Calpain-I

| Inhibitor Type | Target Domain | Mechanism of Action | Result in Purified System |

|---|

Research on Downstream Biochemical Cascades Affected by Specific Calpain Inhibition

The specific inhibition of calpain in biochemical systems has profound effects on downstream signaling cascades. Calpains are known to interact with and modulate other proteolytic systems, most notably the caspases, which are key executioners of apoptosis. dovepress.com

An increased body of evidence indicates a direct interaction between the calpain and caspase systems. dovepress.com Research demonstrates that calpain can lead to the activation of caspase-3 by cleaving its inactive precursor, pro-caspase-3. Therefore, in a purified system containing the necessary components, the specific inhibition of calpain would be expected to block or reduce the activation of caspase-3. dovepress.com

Furthermore, calpains can degrade calpastatin, a specific endogenous calpain inhibitor. dovepress.com This creates a positive feedback loop where active calpain reduces the concentration of its own inhibitor, leading to further calpain activation. The introduction of a specific inhibitor like an α-mercaptoacrylic acid derivative would break this cycle.

In more complex cell lysate systems, calpain inhibition has been shown to suppress inflammatory responses mediated by the PARP-NF-κB signaling pathway. researchgate.net Calpain activity can lead to the activation of this pathway, which drives the expression of inflammatory genes. By blocking calpain, its downstream influence on this critical inflammatory and cell death pathway is effectively neutralized. researchgate.net

Academic Research Applications and Future Directions for Z 3 4 Chlorophenyl 2 Mercaptoacrylic Acid

Utility as a Biochemical Probe for Calpain Function and Allosteric Site Mapping

The specificity of (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid, also known as PD150606, for calpains over other cysteine proteases makes it an invaluable biochemical probe. rsc.orgnih.gov Its mechanism involves binding to the penta-EF-hand (PEF) calcium-binding domain of the calpain small subunit, PEF(S), rather than the highly conserved catalytic site. rsc.orgsemanticscholar.org This allosteric inhibition prevents the widespread, non-specific effects that can result from using active-site inhibitors, allowing for a more precise investigation of calpain-specific functions. semanticscholar.orgnih.gov

This interaction with an allosteric site has been crucial for mapping the regulatory domains of calpain. By studying how compounds like this compound and its analogs bind, researchers can gain insights into the conformational changes required for calpain activation and inhibition. nih.gov The binding site for these inhibitors partially overlaps with that of calpastatin, the endogenous protein inhibitor of calpain, specifically in a hydrophobic pocket targeted by key residues of a calpastatin inhibitory region. rsc.orgnih.gov This makes the compound a useful tool for studying the critical protein-protein interactions that regulate calpain activity in vivo.

The existence of multiple calpain isoforms with distinct yet overlapping functions has made it challenging to delineate their specific roles in cellular physiology and disease. Selective, cell-permeable inhibitors are therefore valuable tools for elucidating these cryptic roles. rsc.org Because many synthetic inhibitors target the active site cysteine, they often show little discrimination between calpain isoforms or even other classes of cysteine proteases like caspases and cathepsins. rsc.org

This compound and related α-mercaptoacrylic acid derivatives provide a solution, demonstrating modest selectivity for calpain-I over calpain-II. rsc.org This selectivity, coupled with their cell permeability, allows researchers to dissect the specific contributions of these isoforms in various cellular processes, including apoptosis, cell migration, and synaptic function. nih.govscbt.com Overactivation of calpain has been implicated in a range of degenerative conditions, and the use of this compound in cell culture and tissue slice models has helped to confirm the role of calpain in excitotoxic and hypoxic/hypoglycemic injury. nih.govnih.gov By selectively inhibiting calpain activity, researchers can analyze the impact on cellular homeostasis and better understand the dynamic processes that govern cell behavior and pathology. scbt.com

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. The specificity of this compound is instrumental in validating calpains as therapeutic targets for various diseases. rsc.org By using this compound to inhibit calpain activity in disease models, scientists can directly link the enzyme's function to pathological outcomes.

For example, the neuroprotective effects of PD150606 in models of stroke and neurodegeneration have provided strong evidence that calpain overactivation is a key event in the progression of these conditions. nih.govnih.gov Such studies are crucial for justifying the significant investment required to develop a drug. The ability of this allosteric inhibitor to produce a specific biological response without the off-target effects associated with active-site inhibitors strengthens the validation of calpain as a viable and "druggable" target for conditions like ischemic stroke, autoimmune diseases, and cancer. rsc.org

Rational Design Strategies for Next-Generation Calpain Inhibitors

The this compound scaffold has served as a foundational template for the rational design of new and improved calpain inhibitors. Its well-characterized, allosteric mode of action provides a clear starting point for structure-based and ligand-based design strategies aimed at enhancing potency, selectivity, and drug-like properties.

Structure-based drug design relies on the three-dimensional structure of the target protein to guide the design of new inhibitors. Co-crystal structures of α-mercaptoacrylic acid derivatives, including analogs of the title compound, bound to the calpain PEF(S) domain have been instrumental in this regard. semanticscholar.orgnih.gov These structures provide a detailed atomic-level map of the binding site, revealing key interactions that are essential for inhibitor affinity.

For instance, X-ray crystallography has shown that these inhibitors bind within a hydrophobic groove that is also targeted by the natural inhibitor calpastatin. nih.govresearchgate.net This information has inspired the design of new compounds that can more effectively occupy this space and mimic the binding of calpastatin. nih.govresearchgate.net One innovative strategy involved designing oxidized, disulfide-linked dimers of α-mercaptoacrylic acids. nih.gov The restricted geometry of the disulfide bond allowed the new molecule to span a larger portion of the binding cavity, forming a greater number of favorable interactions with the protein and resulting in a significant increase in inhibitory potency. nih.govresearchgate.net

| Compound Type | Target Domain | Key Interacting Residues | Interaction Type | Design Implication |

|---|---|---|---|---|

| α-Mercaptoacrylic Acids | PEF(S) | Arg130, His131, Trp168, Lys172 | Electrostatic, Hydrogen Bonds | Informs design of charged or polar groups to enhance binding affinity. |

| Disulfide-linked Dimers | PEF(S) | Hydrophobic Pockets for Leu660 & Leu656 (of Calpastatin) | Van der Waals, Hydrophobic | Guides the design of larger molecules to occupy adjacent pockets for improved potency. |

In the absence of a target's 3D structure, or as a complementary approach, ligand-based drug design (LBDD) methods are employed. nih.govnih.gov These techniques use information from a set of molecules known to be active against a target to build a predictive model. nih.govmdpi.com A series of analogs of this compound with varying substituents on the phenyl ring and other positions would be synthesized and their inhibitory activities measured.

This dataset would then be used to develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR establishes a mathematical correlation between the chemical structures of the compounds and their biological activity. nih.gov The model can identify which physicochemical properties (e.g., electronic, steric, hydrophobic) are critical for potent calpain inhibition. This predictive model can then be used to virtually screen new, un-synthesized compounds and prioritize the design of molecules with the highest predicted activity, accelerating the discovery of more effective inhibitors. researchgate.net

The utility of the this compound scaffold extends beyond reversible inhibition to the design of mechanistic probes. These chemical tools, often called activity-based probes (ABPs), are used to study enzyme function, activity, and expression directly in complex biological systems. nih.govnih.gov

An ABP based on this scaffold would consist of three key components: the this compound core for specificity, a reactive "warhead" for covalent attachment to the allosteric site, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and visualization. nih.gov By covalently modifying the allosteric site, such a probe could be used to irreversibly label active calpain molecules. This would enable researchers to quantify the amount of active calpain in a cell lysate, visualize its subcellular localization, or use the reporter tag to pull down the enzyme and identify its binding partners, providing deeper insights into the calpain interactome. nih.gov

Advanced Analytical Methodologies for Research and Discovery

The study of this compound and its derivatives in complex biological systems necessitates the development of sophisticated analytical techniques. These methods are crucial for accurately detecting and quantifying the compound in research samples, thereby enabling a deeper understanding of its pharmacokinetic and pharmacodynamic properties.

The inherent chemical properties of this compound, specifically the presence of a carboxylic acid and a thiol group, present challenges for direct analysis in biological matrices using common techniques like reversed-phase liquid chromatography-mass spectrometry (LC-MS). These polar functional groups can lead to poor retention on nonpolar stationary phases and may exhibit ionization suppression in electrospray ionization (ESI), reducing analytical sensitivity.

To overcome these limitations, chemical derivatization is a promising strategy. nih.gov This approach involves chemically modifying the analyte to improve its analytical characteristics. nih.gov For the carboxylic acid moiety, derivatization can be achieved through esterification or amidation reactions. A common method involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, which then reacts with an amine- or alcohol-containing reagent. nih.gov

For instance, reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be coupled to the carboxylic acid. nih.govresearchgate.netnih.gov This derivatization serves multiple purposes: it neutralizes the acidic proton, increases the hydrophobicity of the molecule for better chromatographic retention, and introduces a bromine atom, which provides a characteristic isotopic pattern in mass spectrometry, aiding in confident identification. nih.govresearchgate.net

The thiol group offers another site for derivatization. Reagents that selectively react with thiols, such as maleimides or iodoacetamides tagged with a fluorophore or a readily ionizable group, can be employed. This dual-derivatization potential allows for flexible development of multiplexed analytical methods tailored to specific research questions and available instrumentation. The table below summarizes potential derivatization strategies.

| Functional Group | Derivatization Reagent Class | Coupling Agent (if needed) | Purpose of Derivatization |

| Carboxylic Acid | Substituted Amines (e.g., 4-BNMA) | Carbodiimides (e.g., EDC) | Increase hydrophobicity, improve ionization, add isotopic signature |

| Carboxylic Acid | Substituted Hydrazines | Carbodiimides (e.g., EDC) | Introduce fluorescent or UV-active tags |

| Thiol (Mercapto) | Maleimides | None | Introduce fluorescent tags, improve ionization |

| Thiol (Mercapto) | Iodoacetamides | None | Stable covalent labeling for quantitation |

These derivatization techniques enable the development of sensitive and robust LC-MS/MS methods for the precise quantitation of this compound in complex biological samples like plasma, cell lysates, or tissue homogenates. researchgate.netnih.gov

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against a specific biological target. agilent.comnih.gov Given that α-mercaptoacrylic acid derivatives are known inhibitors of cysteine proteases, this compound and its analogs are ideal candidates for inclusion in HTS campaigns aimed at discovering novel modulators of this enzyme class. lifechemicals.comnih.gov

Academic HTS core facilities can integrate this class of compounds into screening libraries to probe the function of various cysteine proteases. agilent.com The assays are typically performed in microtiter plates (96-, 384-, or 1536-well formats) and rely on detecting the enzymatic activity through fluorescence, luminescence, or absorbance readouts. selleckchem.com For a cysteine protease assay, a common approach is to use a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the enzyme. The inhibitory activity of a compound like this compound is measured by a decrease in the fluorescence signal.

The integration of this compound into HTS platforms can be multifaceted:

Primary Screening: Inclusion in large, diverse chemical libraries to identify hits against a wide range of cysteine protease targets. nih.gov

Focused Screening: As part of smaller, curated libraries of known cysteine protease inhibitors to profile selectivity against newly characterized enzymes or to study structure-activity relationships (SAR). lifechemicals.com

Fragment-Based Screening: Smaller, less complex derivatives of the core mercaptoacrylic acid scaffold can be used in fragment-based approaches to identify initial binding fragments, which can then be elaborated into more potent inhibitors.

The results from HTS campaigns provide valuable data for initiating drug discovery projects, validating new drug targets, and probing the biological roles of specific cysteine proteases. nih.gov

Unexplored Research Avenues and Hypothesis Generation

While this compound is recognized as a cysteine protease inhibitor, numerous avenues for further research remain. These explorations could reveal new biological activities, alternative mechanisms of action, and improved synthetic strategies.

The family of cysteine proteases is extensive and includes enzymes such as caspases, calpains, and papain-like proteases from various organisms, each with distinct physiological and pathological roles. nih.govnih.gov The inhibitory profile of this compound is not fully characterized across this broad family. A key research direction is to systematically evaluate its inhibitory activity against a panel of different cysteine proteases.

Hypothesis: Due to the conserved nature of the catalytic triad (B1167595) (Cys, His, Asn) in the active site of many cysteine proteases, this compound may exhibit cross-reactivity with other families of these enzymes beyond its currently known targets. nih.govnih.gov

For example, its effect on calpains, which are implicated in neurodegenerative diseases, or viral proteases like the papain-like protease (PLpro) of coronaviruses, could be investigated. oup.comnih.gov Such studies would involve in vitro enzymatic assays to determine the inhibition constants (Kᵢ) and the mode of inhibition for each enzyme. A broader understanding of its selectivity profile is crucial for its development as a specific chemical probe or therapeutic lead. nih.gov

| Cysteine Protease Family | Potential Research Relevance |

| Calpains | Neurodegeneration, cardiovascular disease |

| Caspases | Apoptosis, inflammation |

| Viral Proteases (e.g., PLpro) | Antiviral drug development |

| Parasitic Proteases (e.g., Cruzain) | Anti-parasitic drug development |

Most small molecule inhibitors of cysteine proteases target the active site. However, allosteric regulation—where a molecule binds to a site distinct from the active site to modulate enzyme activity—is an increasingly important concept in drug discovery. novinecgroup.orgnih.gov Allosteric inhibitors can offer greater selectivity and a different pharmacological profile compared to active-site directed compounds. researchgate.net

A fascinating and unexplored research avenue is whether derivatives of this compound could be designed to bind to allosteric sites on cysteine proteases. novinecgroup.org

Hypothesis: Structural modifications to the this compound scaffold could lead to derivatives that favor binding to previously uncharacterized allosteric pockets on cysteine proteases like cathepsins or viral PLpro, thereby acting as allosteric modulators. nih.govnih.gov

This research would heavily rely on computational methods, such as molecular dynamics simulations and pocket prediction algorithms, to identify potential allosteric sites on target proteases. nih.govfrontiersin.orgchemrxiv.org Synthetic chemistry would then be used to create a library of derivatives with modifications designed to interact with these predicted sites. The functional effect of these new compounds would be validated through enzymatic assays, looking for non-competitive inhibition patterns characteristic of allosteric binders.

The availability of this compound and a wide range of its analogs is essential for extensive biological screening and SAR studies. Therefore, the development of efficient, scalable, and versatile synthetic routes is of high importance.

Current synthetic methods may not be optimal for large-scale production or for the rapid generation of a diverse library of related compounds. Future research could focus on developing novel synthetic strategies. nih.govnih.gov

One promising approach is Diversity-Oriented Synthesis (DOS) . cam.ac.ukrsc.orgscispace.com DOS aims to create libraries of structurally diverse molecules from a common starting material through branching reaction pathways. cam.ac.uk A DOS strategy for mercaptoacrylic acid derivatives could involve a key intermediate that allows for the introduction of a wide variety of substituents at multiple positions on the molecule. For example, by using different aromatic aldehydes in the initial condensation step or by employing a range of nucleophiles to modify the acrylic acid backbone, a large library of analogs could be generated. berkeley.eduresearchgate.net

Furthermore, developing a scalable synthesis that avoids costly purification methods like column chromatography would be highly beneficial for producing the parent compound in larger quantities for more advanced in vivo studies. nih.gov This might involve optimizing reaction conditions, exploring alternative catalysts, or designing a synthesis that yields a product that can be purified by simple crystallization or extraction. mdpi.com

Q & A

Q. What are the established synthetic routes for (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid, and how is stereochemical purity ensured?

Methodological Answer: The compound is synthesized via refluxing oxazolone derivatives (e.g., 3a,b) with 20% potassium hydroxide (KOH) for 1–2 hours, followed by neutralization with dilute hydrochloric acid (HCl) and crystallization in 70% aqueous ethanol. The Z-configuration is stabilized by intramolecular hydrogen bonding during synthesis. Stereochemical confirmation requires X-ray crystallography or NOESY NMR to verify spatial arrangement, as seen in co-crystal structures of similar mercaptoacrylic acid derivatives bound to protein targets .

Key Reaction Parameters:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Oxazolone derivative + KOH (20%, reflux) | Ring-opening and mercapto group formation |

| 2 | HCl neutralization | Precipitation of crude product |

| 3 | Ethanol (70%) crystallization | Purification and stereochemical control |

Q. How is the structural and electronic configuration of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for resolving the Z-isomer configuration. For example, co-crystal structures with calpain-I’s PEF(S) domain (PDB resolution: 2.03–2.05 Å) reveal a planar geometry where the carboxylate group aligns with the aromatic ring, stabilized by hydrophobic interactions in binding pockets . Complementary techniques include:

- FT-IR : Confirms thiol (-SH) and carboxylic acid (-COOH) functional groups.

- NMR : Distinguishes Z/E isomers via coupling constants (e.g., J = 12–14 Hz for trans-cinnamate derivatives).

Q. What in vitro and ex vivo models are used to evaluate its biological activity?

Methodological Answer:

- Calpain-I Inhibition : Assessed via fluorogenic substrate assays (e.g., Suc-LLVY-AMC hydrolysis) under 50 µM Ca²⁺ activation. IC₅₀ values compare potency against phenyl vs. indole substituents .

- Cytoprotective Activity : Tested in rat small intestine models with medication-induced enteropathy. Compound 2C3DHTA (a derivative) reduces inflammation via dual COX/LOX inhibition and H₂S release, measured by myeloperoxidase (MPO) activity and cytokine levels .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacological potency and selectivity?

Methodological Answer:

- Hydrophobic Pocket Optimization : Introducing bulkier groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl in 2C3DHTA) enhances binding to hydrophobic pockets in targets like COX-2 or calpain-I. The 4-chlorophenyl group in the parent compound provides moderate activity, while indole derivatives (e.g., 5-bromoindol-3-yl) show 10-fold higher calpain inhibition due to deeper pocket penetration .

- Electron-Withdrawing Groups : Chlorine at the para position increases metabolic stability by reducing oxidative degradation.

Structure-Activity Relationship (SAR) Table:

| Substituent | Target | IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| 4-Chlorophenyl | Calpain-I | 15.2 | Hydrophobic packing in PEF(S) domain |

| 5-Bromoindol-3-yl | Calpain-I | 1.4 | H-bond with Glu⁵⁶ and π-π stacking |

| 3,5-di-tert-butyl-4-hydroxyphenyl | COX-2 | 0.8 | Steric hindrance reduces off-target effects |

Q. What experimental and computational strategies resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?

Methodological Answer:

- Orthogonal Assays : Validate calpain inhibition using both fluorogenic substrates and cell-based neutrophil spreading assays to confirm target engagement .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to identify conformational flexibility (e.g., multiple binding poses of indole derivatives) that may explain potency discrepancies .

- Metabolite Profiling : LC-MS/MS detects H₂S release kinetics in enteropathy models, differentiating direct enzyme inhibition from secondary cytoprotective mechanisms .

Q. How can researchers design derivatives to improve bioavailability while retaining activity?

Methodological Answer:

- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester in (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate) to enhance membrane permeability. Hydrolysis in vivo regenerates the active acid .

- Salt Formation : Sodium or potassium salts improve aqueous solubility. For example, cloxacillin sodium analogs show 3-fold higher intestinal absorption in rat models .

Q. What crystallographic and spectroscopic techniques validate binding modes in enzyme-inhibitor complexes?

Methodological Answer:

- X-Ray Crystallography : Resolves ligand-protein interactions at atomic resolution (e.g., this compound bound to calpain-I’s PEF(S) domain, PDB ID: 4KYZ) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to confirm competitive inhibition vs. allosteric modulation.

- Differential Scanning Fluorimetry (DSF) : Monitors thermal stabilization of target proteins upon ligand binding, indicating affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.